An In-depth Technical Guide to the Chemical Properties of 1-(2-Methylthiazol-4-yl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(2-Methylthiazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methylthiazol-4-yl)ethanone, a substituted thiazole derivative, is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Its structural motif, containing a thiazole ring, is a common feature in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of 1-(2-Methylthiazol-4-yl)ethanone, including its physicochemical characteristics, and outlines a plausible synthetic approach. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted thiazole derivatives.
Chemical and Physical Properties
While extensive experimental data for 1-(2-Methylthiazol-4-yl)ethanone is not widely available in public literature, a compilation of its fundamental properties has been assembled from various sources. It is important to note that some of the physical properties listed are predicted values and should be considered as estimates.
Table 1: Physicochemical Properties of 1-(2-Methylthiazol-4-yl)ethanone
| Property | Value | Source/Comment |
| IUPAC Name | 1-(2-methyl-1,3-thiazol-4-yl)ethanone | - |
| CAS Number | 23002-78-0 | [1][2] |
| Molecular Formula | C₆H₇NOS | [1][2] |
| Molecular Weight | 141.19 g/mol | [1][2] |
| Boiling Point | 223.4°C at 760 mmHg | Predicted[3] |
| Flash Point | 88.9°C | Predicted[3] |
| Density | 1.177 g/cm³ | Predicted[3] |
| Refractive Index | 1.539 | Predicted[3] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Purity | ≥96% | Commercially available[2] |
| Storage | Sealed in dry, 2-8°C | Commercial supplier recommendation |
Synthesis
A definitive, detailed experimental protocol for the synthesis of 1-(2-Methylthiazol-4-yl)ethanone is not readily found in peer-reviewed literature. However, based on the principles of thiazole synthesis, a plausible and widely utilized method is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone.
For the synthesis of 1-(2-Methylthiazol-4-yl)ethanone, a likely pathway would involve the reaction of thioacetamide with a suitable 3-halo-2,4-pentanedione.
Proposed Synthetic Pathway:
Caption: Proposed Hantzsch synthesis of 1-(2-Methylthiazol-4-yl)ethanone.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol based on the Hantzsch thiazole synthesis. Researchers should optimize the reaction conditions for their specific needs.
Materials:
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Thioacetamide
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3-Chloro-2,4-pentanedione (or 3-bromo-2,4-pentanedione)
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Ethanol (or other suitable solvent)
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Sodium acetate (or other base, if required)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.
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Addition of Reactants: To the stirred solution, add 3-chloro-2,4-pentanedione (1 equivalent). If necessary, a base such as sodium acetate can be added to facilitate the reaction.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate).
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 1-(2-Methylthiazol-4-yl)ethanone.
Spectroscopic Analysis
As of the compilation of this guide, no publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-(2-Methylthiazol-4-yl)ethanone has been identified. Researchers who synthesize this compound will need to perform a full spectroscopic characterization to confirm its structure. A generalized workflow for such an analysis is presented below.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the biological activity or the involvement of 1-(2-Methylthiazol-4-yl)ethanone in any signaling pathways. The thiazole moiety is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, it is plausible that 1-(2-Methylthiazol-4-yl)ethanone could serve as a scaffold for the development of novel therapeutic agents. Further research, including in vitro and in vivo studies, is required to elucidate any potential pharmacological effects.
Safety and Handling
A complete safety profile for 1-(2-Methylthiazol-4-yl)ethanone is not available. A safety data sheet (SDS) from a commercial supplier indicates that the compound is for research and development use only and provides limited hazard information[4]. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-(2-Methylthiazol-4-yl)ethanone is a heterocyclic compound with potential for further investigation in various scientific fields, particularly in drug discovery. This technical guide has summarized the currently available chemical and physical data, proposed a viable synthetic route, and highlighted the need for comprehensive spectroscopic and biological evaluation. The lack of extensive public data underscores the opportunity for novel research to fully characterize this compound and explore its potential applications. Researchers are encouraged to use the information provided as a foundation for their work and to contribute to the scientific understanding of this and related thiazole derivatives.




